N-Benzyl-4-bromoaniline hydrochloride

Organic synthesis Cross-coupling Palladium catalysis

Select N-Benzyl-4-bromoaniline hydrochloride (CAS 2219371-62-5) for its balanced para-bromo reactivity, outperforming sluggish 4‑Cl analogs in Pd‑catalyzed cross‑couplings and avoiding the cost/light sensitivity of iodo variants. The hydrochloride salt ensures shelf stability and easy handling. Ideal for biaryl synthesis, late‑stage functionalization, and privileged fragment elaboration in kinase/GPCR libraries. Offers optimal electronic character for Suzuki‑Miyaura and Buchwald‑Hartwig aminations while minimizing protodehalogenation.

Molecular Formula C13H13BrClN
Molecular Weight 298.61
CAS No. 2219371-62-5
Cat. No. B2717805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-bromoaniline hydrochloride
CAS2219371-62-5
Molecular FormulaC13H13BrClN
Molecular Weight298.61
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H
InChIKeyRKVAOAGKOQDAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-bromoaniline Hydrochloride (CAS 2219371-62-5) – Key Procurement Data for Research-Grade Halogenated Aniline


N-Benzyl-4-bromoaniline hydrochloride (CAS 2219371-62-5) is a halogenated secondary arylamine supplied as a hydrochloride salt with molecular formula C₁₃H₁₃BrClN and molecular weight 298.61 g/mol . The compound features a para-bromophenyl group connected to a benzylamine moiety, placing it within the class of N‑substituted para‑haloanilines [1]. The hydrochloride salt form confers increased stability and ease of handling relative to the free‑base analog (N‑benzyl‑4‑bromoaniline, CAS 2879‑83‑6) [2].

Why N-Benzyl-4-bromoaniline Hydrochloride (CAS 2219371-62-5) Cannot Be Substituted with Chloro, Fluoro, or Iodo Analogs


The para‑halogen identity in N‑benzyl‑4‑haloanilines dictates both electronic character and cross‑coupling reactivity, making direct substitution of the bromo analog (4‑Br) with chloro (4‑Cl), fluoro (4‑F), or iodo (4‑I) variants chemically non‑equivalent [1]. The bromine atom provides an optimal balance of reactivity in palladium‑catalyzed couplings such as Suzuki‑Miyaura and Buchwald‑Hartwig amination, whereas the chloro analog exhibits significantly slower oxidative addition and the iodo analog, while more reactive, introduces greater cost and lower shelf stability [2]. Furthermore, the hydrochloride salt of the 4‑Br derivative (CAS 2219371‑62‑5) offers distinct handling advantages over the corresponding free‑base forms of its analogs [3].

Quantitative Comparative Evidence: N-Benzyl-4-bromoaniline Hydrochloride (CAS 2219371-62-5) vs. 4‑Cl, 4‑F, and 4‑I Analogs


Halogen-Dependent Reactivity in Cross-Coupling: Br vs. Cl vs. I

The 4‑bromo substituent exhibits intermediate oxidative addition rates with Pd(0) catalysts, positioned between the sluggish 4‑chloro derivative and the highly labile 4‑iodo derivative, offering a pragmatic balance of reactivity and stability for iterative coupling sequences [1]. Although direct kinetic measurements for N‑benzyl‑4‑bromoaniline are not reported, class‑level data for aryl bromides in Suzuki‑Miyaura coupling show reaction rates approximately 50–100× faster than aryl chlorides and 5–10× slower than aryl iodides under standard conditions [2].

Organic synthesis Cross-coupling Palladium catalysis

LogP and Hydrophobicity: Br vs. Cl vs. F vs. I

The 4‑bromo substitution yields an intermediate LogP value (XLogP3 = 3.8 for the free base) relative to the 4‑chloro analog (XLogP3 = 3.8, identical due to computational limitations) and the 4‑fluoro analog (LogP ~3.31), while the 4‑iodo analog displays substantially higher lipophilicity (ACD/LogP = 4.56) . The increased molecular weight and polarizability of bromine versus chlorine or fluorine alters membrane permeability and protein‑binding potential in medicinal chemistry contexts [1].

Medicinal chemistry Physicochemical properties Drug design

Physical State and Handling: Hydrochloride Salt vs. Free Base Analogs

N‑Benzyl‑4‑bromoaniline hydrochloride (CAS 2219371‑62‑5) is supplied as a solid hydrochloride salt, whereas the corresponding free base (CAS 2879‑83‑6) and the 4‑chloro, 4‑fluoro, and 4‑iodo analogs are typically liquids or low‑melting solids (e.g., N‑benzyl‑4‑chloroaniline, mp 45–46 °C) . The hydrochloride salt form enhances storage stability, simplifies weighing, and improves solubility in aqueous and polar organic solvents, reducing the risk of oxidative degradation during long‑term storage [1].

Chemical procurement Stability Handling

Synthetic Accessibility and Commercial Availability

N‑Benzyl‑4‑bromoaniline hydrochloride (CAS 2219371‑62‑5) is commercially available from multiple suppliers at research scale (e.g., 0.05 g to 1 g quantities) with typical purity ≥95% [1]. The 4‑bromo analog benefits from established synthetic routes via reductive amination of 4‑bromoaniline with benzaldehyde, a robust and scalable procedure . In contrast, the 4‑iodo analog, while more reactive, is less frequently stocked and carries a higher procurement cost, whereas the 4‑fluoro analog, though widely available, lacks the desired reactivity for many cross‑coupling applications .

Chemical procurement Supply chain Cost

Optimal Use Cases for N-Benzyl-4-bromoaniline Hydrochloride (CAS 2219371-62-5) in Research and Development


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Employ the 4‑bromo substituent as an electrophilic partner in Suzuki‑Miyaura couplings with aryl or heteroaryl boronic acids to generate biaryl scaffolds. The intermediate reactivity of the bromo group minimizes competing protodehalogenation while avoiding the excessive cost and light sensitivity of the iodo analog [1].

Buchwald-Hartwig Amination for C–N Bond Formation

Utilize the compound as an aryl bromide substrate in Buchwald‑Hartwig aminations to install secondary or tertiary amine motifs. The para‑bromo substitution provides an optimal balance of oxidative addition rate and catalyst compatibility, outperforming the sluggish 4‑chloro analog [2].

Medicinal Chemistry Building Block for Lead Optimization

Incorporate the N‑benzyl‑4‑bromoaniline core as a privileged fragment in kinase inhibitor or GPCR modulator libraries. The intermediate LogP (XLogP3 = 3.8) and the synthetic versatility of the bromine handle facilitate rapid analog generation through late‑stage functionalization [3].

Synthesis of Functional Materials and Agrochemical Intermediates

Apply the compound in the construction of π‑conjugated organic semiconductors or as a precursor to herbicidal and fungicidal agents. The benzylamine moiety enhances solubility in organic solvents, while the bromide serves as a leaving group for subsequent C–C or C–heteroatom bond‑forming events [4].

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